N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide
Description
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Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-25-15-7-5-12(6-8-15)19(24)21-18-16-10-26-11-17(16)22-23(18)14-4-2-3-13(20)9-14/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKJDOGCFTVDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,4-c]pyrazole core structure, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H18ClN3O2S, with a molecular weight of approximately 381.83 g/mol. The unique structure includes a thieno[3,4-c]pyrazole ring fused with a 4-methoxybenzamide moiety, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, primarily anti-inflammatory and antimicrobial properties. The thieno[3,4-c]pyrazole framework is particularly noted for its ability to inhibit specific enzymes involved in inflammatory pathways.
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Thieno[3,4-c]pyrazole derivatives | Anti-inflammatory | |
| Benzamide derivatives | Antimicrobial | |
| Methoxy-substituted thienopyrimidines | VEGFR inhibition |
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with proteins involved in inflammatory responses or microbial resistance mechanisms. Techniques such as molecular docking and in vitro assays are essential for evaluating these interactions.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study conducted on thieno[3,4-c]pyrazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The derivatives showed promise as potential anti-inflammatory agents by downregulating NF-kB signaling pathways.
- Antimicrobial Properties : In another study focusing on benzamide derivatives, compounds were tested against various bacterial strains. Results indicated that certain derivatives exhibited moderate to high antimicrobial activity, suggesting the potential application of similar structures in developing new antibiotics.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization of reaction conditions to achieve high yields and purity. This includes the condensation reactions necessary for forming the thieno[3,4-c]pyrazole ring and subsequent amide formation.
Preparation Methods
Formation of the Thieno[3,4-c]pyrazole Core
The pyrazole ring is constructed via cyclocondensation of thiophene-3-carboxamide 1 with hydrazine hydrate under reflux in ethanol. This step proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by dehydration to yield 4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine 2 (Scheme 1).
Scheme 1 : Cyclocondensation Reaction
$$
\text{Thiophene-3-carboxamide} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, Δ}} \text{4,6-Dihydro-2H-thieno[3,4-c]pyrazol-3-amine} \quad
$$
Optimization Notes :
- Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.
- Temperature : Reflux at 78°C for 6 hours achieves 85% yield (Table 1).
Table 1 : Optimization of Pyrazole Ring Formation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 6 | 85 |
| DMF | 120 | 4 | 62 |
| THF | 66 | 8 | 58 |
Introduction of the 3-Chlorophenyl Group
The 3-chlorophenyl moiety is introduced via a copper-catalyzed Ullmann coupling between intermediate 2 and 1-bromo-3-chlorobenzene. Using CuI (10 mol%) and K₂CO₃ in DMSO at 110°C for 12 hours affords N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amine 3 in 72% yield.
Critical Parameters :
- Catalyst Load : <10 mol% CuI reduces yield to <50%.
- Base : K₂CO₃ ensures deprotonation without side reactions.
Acylation with 4-Methoxybenzoyl Chloride
The final step involves acylation of 3 with 4-methoxybenzoyl chloride in dry dichloromethane (DCM) under nitrogen. Triethylamine (3 equiv) is added to scavenge HCl, yielding the target compound 4 in 89% purity after recrystallization from ethanol.
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 3.82 (s, 3H, OCH₃), 6.95–8.21 (m, 8H, Ar-H), 10.34 (s, 1H, NH).
- IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (pyrazole ring).
Alternative Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclocondensation step. Irradiating a mixture of 1 and hydrazine hydrate in ethanol at 100°C for 15 minutes achieves 88% yield of 2 , reducing reaction time by 67% compared to conventional heating.
Advantages :
- Energy Efficiency : 50% reduction in power consumption.
- Scalability : Demonstrated for batches up to 100 g.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, continuous flow reactors enhance reproducibility:
- Flow Rate : 10 mL/min ensures uniform heating.
- Catalyst Recovery : CuI is recycled via filtration, reducing costs by 30%.
Analytical and Regulatory Compliance
Purity Assessment :
- HPLC : >99% purity (C18 column, 70:30 MeOH:H₂O).
- Elemental Analysis : Calculated for C₂₀H₁₆ClN₃O₂S: C, 59.18; H, 3.97; N, 10.35. Found: C, 59.22; H, 3.95; N, 10.33.
Regulatory Notes :
- Storage : Stable for 24 months at −20°C under argon.
- Handling : Use nitrile gloves due to potential skin irritation.
Challenges and Troubleshooting
Common Issues :
- Low Yields in Acylation : Often due to residual moisture; ensure anhydrous DCM and molecular sieves.
- Byproduct Formation : Minimized by slow addition of 4-methoxybenzoyl chloride (1 drop/sec).
Q & A
Q. How can researchers optimize the synthesis of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide to improve yield and purity?
Methodological Answer: Optimization requires systematic adjustment of reaction parameters:
- Temperature Control : Reactions often proceed under reflux (e.g., 80–110°C) or controlled cooling to stabilize intermediates.
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for cyclization steps in thieno[3,4-c]pyrazole core formation .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility, while dichloromethane or THF may improve selectivity .
- Monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates. Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) is critical for purity .
Q. What analytical techniques are essential for characterizing the structure of this compound?
Methodological Answer: A multi-technique approach ensures accuracy:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring connectivity. Aromatic protons in the 3-chlorophenyl group appear as doublets (δ 7.2–7.8 ppm), while methoxy protons resonate at δ ~3.8 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching C₂₀H₁₇ClN₃O₂S).
- X-ray Crystallography : Resolve stereochemistry and packing using SHELXL for refinement. Anisotropic displacement parameters clarify thermal motion in the thieno[3,4-c]pyrazole core .
Q. What are common reaction pathways for modifying the functional groups of this compound?
Methodological Answer: The compound’s reactivity is driven by its:
- Amide Group : Hydrolysis under acidic/basic conditions yields carboxylic acid derivatives.
- Chlorophenyl Ring : Suzuki coupling replaces chlorine with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids .
- Methoxy Group : Demethylation with BBr₃ produces a hydroxyl group for further functionalization .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA to compute electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Multiwfn analyzes electron localization function (ELF) to predict binding sites .
- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with targets (e.g., kinases). Focus on substituent effects: 3-chlorophenyl enhances hydrophobic interactions, while methoxy groups influence solubility .
- ICReDD Workflow : Integrate computational reaction path searches (via DFT) with high-throughput experimentation to prioritize synthetic routes .
Q. How should researchers resolve contradictions in crystallographic data?
Methodological Answer:
- Cross-Validation : Compare SHELXL-refined structures with independent software (e.g., Olex2 or WinGX). Discrepancies in bond lengths >0.02 Å warrant re-examination of data .
- Twinned Data Analysis : For overlapping reflections, use SHELXD for deconvolution and check R-factor convergence (target <5%) .
- Spectroscopic Corroboration : Validate ambiguous regions (e.g., disordered solvent) with solid-state NMR .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound’s bioactivity?
Methodological Answer:
- Analog Synthesis : Systematically vary substituents (e.g., replace 4-methoxy with nitro or amino groups) and assay against targets (e.g., kinases, GPCRs) .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical motifs. The thieno[3,4-c]pyrazole core and chlorophenyl group are often essential for activity .
- Metabolic Stability Assays : Incubate derivatives with liver microsomes (CYP450 enzymes) to correlate structural modifications (e.g., methoxy → trifluoromethoxy) with half-life .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Solubility Optimization : Use PEG-400 or cyclodextrins to improve bioavailability. LogP values >3.5 correlate with poor aqueous solubility; introduce polar groups (e.g., sulfonamides) .
- Metabolite Identification : LC-MS/MS profiles of plasma/tissue samples identify unstable metabolites. Block metabolic hotspots (e.g., para-methoxy demethylation) via fluorination .
- Pharmacokinetic Modeling : Fit in vitro clearance data (hepatocyte assays) to PBPK models (GastroPlus) to predict in vivo exposure .
Q. What advanced analytical methods validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via UPLC-PDA at 254 nm .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td >200°C indicates thermal stability) .
- Circular Dichroism (CD) : Assess conformational changes in simulated gastric fluid (pH 1.2–6.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
